3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide
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Overview
Description
3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique structural features and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzamide and 1,2,4-triazole derivatives.
Formation of Intermediate: The intermediate compound is formed by reacting 3-hydroxybenzamide with a suitable triazole derivative under specific reaction conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a propanoylamino group to form the final product.
Common reagents used in these reactions include catalysts like copper(I) iodide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Molecular Targets: Targets include enzymes involved in metabolic pathways, such as carbonic anhydrase and cytochrome P450.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
1,3,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms, leading to distinct chemical properties.
Uniqueness
3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form hydrogen bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-N-[3-[3-(1,2,4-triazol-1-yl)propanoylamino]propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c21-13-4-1-3-12(9-13)15(23)18-7-2-6-17-14(22)5-8-20-11-16-10-19-20/h1,3-4,9-11,21H,2,5-8H2,(H,17,22)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSZFKHRJJMCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCCCNC(=O)CCN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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